4-(Aminomethyl)benzene-1,2-diol hydrochloride
Overview
Description
4-(Aminomethyl)benzene-1,2-diol hydrochloride is a chemical compound with the molecular formula C7H10ClNO2 and a molecular weight of 175.61 g/mol . This compound is characterized by the presence of an aminomethyl group attached to a benzene ring that also contains two hydroxyl groups in the 1 and 2 positions .
Preparation Methods
The synthesis of 4-(Aminomethyl)benzene-1,2-diol hydrochloride typically involves the reaction of p-tolodiquinone with methylamine under appropriate conditions . This reaction yields 4-(aminomethyl)benzene-1,2-diol, which is then converted to its hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
4-(Aminomethyl)benzene-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Aminomethyl)benzene-1,2-diol hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)benzene-1,2-diol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function . The compound’s hydroxyl groups can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
4-(Aminomethyl)benzene-1,2-diol hydrochloride can be compared with other similar compounds, such as:
4-(Aminomethyl)benzene-1,3-diol hydrochloride: This compound has the aminomethyl group and hydroxyl groups in different positions on the benzene ring, leading to different chemical properties and reactivity.
4-(2-Aminoethyl)benzene-1,2-diol hydrochloride:
The uniqueness of this compound lies in its specific structural arrangement, which imparts unique reactivity and applications in various fields .
Properties
IUPAC Name |
4-(aminomethyl)benzene-1,2-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c8-4-5-1-2-6(9)7(10)3-5;/h1-3,9-10H,4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRARYNEDYNCOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60537564 | |
Record name | 4-(Aminomethyl)benzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60537564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-40-9 | |
Record name | 1,2-Benzenediol, 4-(aminomethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1124-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Aminomethyl)benzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60537564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(aminomethyl)benzene-1,2-diol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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